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Compound of Interest

Compound Name: GS-493

Cat. No.: B15545206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a

non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction

downstream of multiple receptor tyrosine kinases (RTKs). Its involvement in the RAS-MAPK

signaling pathway has established SHP2 as a key player in cell growth, differentiation, and

survival. Dysregulation of SHP2 activity is implicated in various developmental disorders and

malignancies, making it a compelling target for therapeutic intervention. This guide provides a

comparative overview of two selective, allosteric SHP2 inhibitors: GS-493 and TNO155 (also

known as Batoprotafib), with a focus on their biochemical and cellular activities, supported by

experimental data.

At a Glance: Key Quantitative Data
The following tables summarize the key biochemical and cellular potency of GS-493 and

TNO155 based on available preclinical data.
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Inhibitor Target

IC50

(Biochemical

Assay)

Selectivity References

GS-493 SHP2 (PTPN11) 71 nM

29-fold vs.

SHP1, 45-fold

vs. PTP1B

[1][2]

TNO155 Wild-type SHP2 11 nM

High selectivity

against other

phosphatases

[3]

Inhibitor
Cell-Based

Assay
Cell Line

IC50 (Cellular

Assay)
References

GS-493
Soft Agar Colony

Formation

LXFA 526L

(NSCLC)

40 µM (resulted

in 32% of control

colonies)

[1]

TNO155 pERK Assay KYSE520 8 nM [3]

TNO155
Cell Proliferation

(5-day)
KYSE520 100 nM [3]

TNO155
Cell Viability (6-

day)

NCI-H3255,

HCC827, PC9
< 1.5 µM [3]

Signaling Pathway Overview
SHP2 is a critical downstream mediator of RTK signaling. Upon ligand binding and

autophosphorylation of an RTK, SHP2 is recruited to the receptor complex via its SH2

domains. This leads to a conformational change, activating its phosphatase activity. Activated

SHP2 dephosphorylates specific substrates, ultimately leading to the activation of the RAS-

RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Allosteric

SHP2 inhibitors like GS-493 and TNO155 bind to a pocket at the interface of the N-terminal

SH2, C-terminal SH2, and PTP domains, stabilizing the enzyme in an auto-inhibited

conformation and preventing its activation.[4]
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Diagram 1: Simplified SHP2-mediated RAS-MAPK signaling pathway and the mechanism of
action for allosteric inhibitors.

In Vitro and In Vivo Efficacy
GS-493

Cellular Motility and Growth: GS-493 has been shown to block the hepatocyte growth factor

(HGF)-stimulated epithelial-mesenchymal transition of human pancreatic adenocarcinoma

(HPAF) cells at concentrations ranging from 0.0625 to 10 µM.[1] It also inhibits the growth of

the human non-small cell lung cancer (NSCLC) cell line LXFA 526L in soft agar, reducing the

number of tumor cell colonies to 32% of the control at a concentration of 40 µM.[1]

Antitumor Activity: In a murine xenograft model, daily intraperitoneal administration of GS-
493 at 46 mg/kg for 27 days resulted in significant inhibition of tumor growth.[1]

TNO155
Cellular Proliferation: TNO155 demonstrates potent anti-proliferative effects in various

cancer cell lines. In KYSE520 esophageal squamous cell carcinoma cells, it inhibited cell

proliferation with an IC50 of 100 nM in a 5-day assay.[3] It also inhibited the viability of

EGFR-mutant NSCLC cell lines (NCI-H3255, HCC827, and PC9) with IC50 values below 1.5

µM in 6-day assays.[3]
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Combination Therapy: Preclinical studies have shown that TNO155 synergizes with other

targeted therapies. For instance, it enhances the efficacy of KRAS G12C inhibitors and

EGFR inhibitors in lung and colorectal cancer models.[3]

Antitumor Activity: In vivo, TNO155 has demonstrated tumor growth inhibition in various

xenograft models. For example, in a BRAF-mutant colorectal cancer xenograft model (HT-

29), TNO155 at 20 mg/kg administered orally twice daily showed moderate tumor growth

inhibition and was more effective when combined with dabrafenib.[3] TNO155 is currently

being evaluated in multiple clinical trials, both as a monotherapy and in combination with

other agents for advanced solid tumors.[5][6]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are representative protocols for key assays used to characterize SHP2

inhibitors.

SHP2 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against the SHP2 enzyme.

Methodology:

Enzyme and Substrate Preparation: Recombinant human SHP2 protein is used. A

fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP), is prepared in an appropriate assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM

NaCl, 5 mM DTT, and 0.01% Tween® 20).[7]

Activation of Wild-Type SHP2: For wild-type SHP2, which exists in an auto-inhibited state,

pre-incubation with a dually phosphorylated peptide, such as an insulin receptor substrate 1

(IRS-1) peptide, is required to activate the enzyme.[7]

Inhibitor Incubation: The SHP2 enzyme is pre-incubated with various concentrations of the

test inhibitor (e.g., GS-493 or TNO155) for a defined period (e.g., 15-30 minutes) at room

temperature or 37°C.

Enzymatic Reaction: The reaction is initiated by the addition of the DiFMUP substrate.
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Detection: The dephosphorylation of DiFMUP by SHP2 generates a fluorescent product

(DiFMU), which is measured over time using a fluorescence plate reader (e.g., excitation at

358 nm and emission at 450 nm).

Data Analysis: The rate of reaction is calculated, and the IC50 value, the concentration of

inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent

inhibition against the logarithm of the inhibitor concentration.
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Diagram 2: General workflow for a biochemical SHP2 inhibition assay.

Cellular pERK Western Blot Assay
Objective: To assess the ability of an inhibitor to block SHP2-mediated downstream signaling in

a cellular context.

Methodology:
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Cell Culture and Treatment: A suitable cancer cell line with an active RAS-MAPK pathway

(e.g., KYSE520) is cultured. Cells are treated with various concentrations of the SHP2

inhibitor for a specified duration. In some cases, cells are stimulated with a growth factor

(e.g., EGF or HGF) to activate the pathway.

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a

radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase

inhibitors to preserve the phosphorylation status of proteins.

Protein Quantification: The total protein concentration of the cell lysates is determined using

a BCA or Bradford assay to ensure equal loading for electrophoresis.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred

to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) and

then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total

ERK. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading

control.

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody, and the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK and

loading control bands to determine the dose-dependent effect of the inhibitor on ERK

phosphorylation.

In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of an SHP2 inhibitor in a living organism.

Methodology:

Cell Implantation: A suspension of cancer cells (e.g., LXFA 526L or HT-29) in a suitable

medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised
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mice (e.g., nude or NOD/SCID mice).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle

control, GS-493, or TNO155).

Drug Administration: The inhibitor is administered to the mice according to a specific dosing

schedule (e.g., daily intraperitoneal injection for GS-493 or twice-daily oral gavage for

TNO155).

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3

times per week). Tumor volume is often calculated using the formula: (length × width²)/2.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point. The efficacy of the treatment is assessed by comparing the

tumor growth inhibition in the treated groups to the vehicle control group.
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Diagram 3: A typical workflow for an in vivo tumor xenograft efficacy study.

Conclusion
Both GS-493 and TNO155 are potent and selective allosteric inhibitors of SHP2 that have

demonstrated preclinical antitumor activity. TNO155 appears to have greater biochemical

potency and has advanced into clinical development, providing a larger body of publicly

available data, particularly regarding its use in combination therapies. GS-493 has also shown

significant in vitro and in vivo efficacy. The choice between these and other SHP2 inhibitors for

research or therapeutic development will depend on a variety of factors, including the specific

cancer type, the potential for combination therapies, and the evolving clinical landscape for this

class of targeted agents. The experimental protocols outlined in this guide provide a foundation

for the continued investigation and comparison of these and other novel SHP2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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